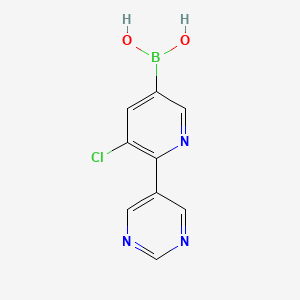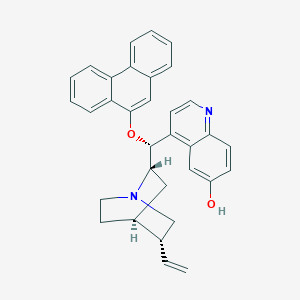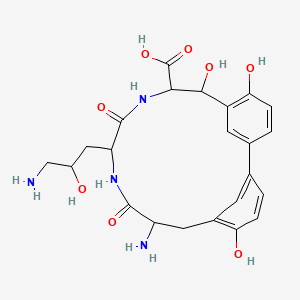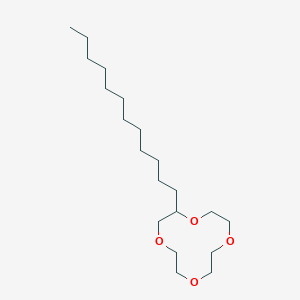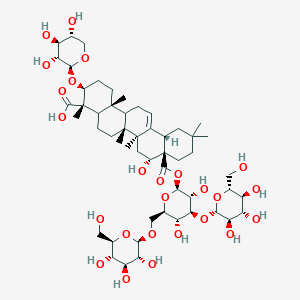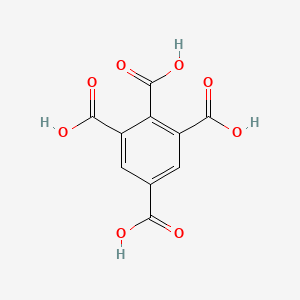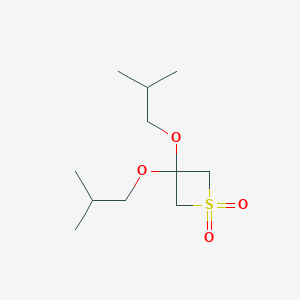
3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide is a chemical compound with the molecular formula C11H22O4S It belongs to the class of thietane derivatives, which are characterized by a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) as an oxidizing agent to facilitate the formation of the thietane oxide ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Nucleophiles: Sodium phenolates and thiophenolate are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thietane derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thietane derivatives.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding sulfur-containing ring systems.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of enzymes and other proteins. The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems, contributing to its antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-iso-propyl-5-methylphenoxy)thietane-1,1-dioxide: This compound has shown significant antidepressant activity and is structurally similar to 3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide.
3-phenylsulfanylthietane-1,1-dioxide:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propiedades
Número CAS |
10099-04-4 |
|---|---|
Fórmula molecular |
C11H22O4S |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
3,3-bis(2-methylpropoxy)thietane 1,1-dioxide |
InChI |
InChI=1S/C11H22O4S/c1-9(2)5-14-11(15-6-10(3)4)7-16(12,13)8-11/h9-10H,5-8H2,1-4H3 |
Clave InChI |
NWUHNIKIXIOKEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1(CS(=O)(=O)C1)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


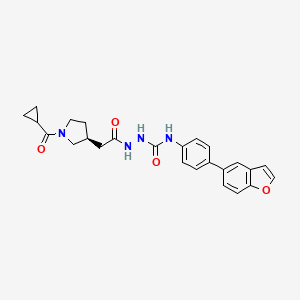
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)

